

# KBP-5074: A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

KBP-5074, also known as **ocedurenone**, is a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) that was under development for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[1][2][3][4] Discovered and developed by KBP Biosciences, KBP-5074 was designed to overcome the limitations of existing steroidal MRAs, primarily the risk of hyperkalemia, which restricts their use in patients with moderate-to-severe CKD.[5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of KBP-5074, presenting key data and methodologies for the scientific community.

# **Discovery and Preclinical Development**

KBP-5074 was identified through a proprietary research and development platform at KBP Biosciences. The chemical name for KBP-5074 is 2-chloro-4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl] benzonitrile, with a relative molecular mass of 504.02 g/mol .

### **Mechanism of Action**

KBP-5074 is a potent and highly selective antagonist of the mineralocorticoid receptor (MR). Aldosterone, the primary ligand for the MR, plays a crucial role in blood pressure regulation







and electrolyte balance. However, excessive aldosterone activity can lead to inflammation, fibrosis, and end-organ damage, particularly in the heart and kidneys. By selectively blocking the MR, KBP-5074 inhibits the downstream signaling pathways activated by aldosterone, thereby offering potential cardiorenal protective effects.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. KBP Biosciences Announces First Patient Dosed in KBP-5074 Global Phase 3 Study in Patients with Uncontrolled Hypertension and Advanced Chronic Kidney Disease\_R&D Centre\_Multimedia Resources\_Media\_文章\_[kbpbio.com]
- 3. Hope for chronic kidney disease as KBP Biosciences' KBP-5074 shows promise Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Expert Opinion on Investigational Drugs Publishes "An Evaluation of KBP-5074 in Advanced CKD with Uncontrolled Hypertension" Publications Media 文章 [kbpbio.com]
- 5. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [KBP-5074: A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411797#kbp-5074-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com